3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine
Description
3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine is a substituted phenylamine derivative featuring a chloro group at the 3-position and a 2-methyl-imidazole moiety at the 2-position of the benzene ring. The imidazole ring contributes to electron-rich properties, while the chloro substituent may influence steric and electronic interactions. However, insights can be drawn from analogous phenylamine derivatives, such as azomethines and triazine-containing ligands .
Properties
IUPAC Name |
3-chloro-2-(2-methylimidazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-13-5-6-14(7)10-8(11)3-2-4-9(10)12/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCHLSXHJKSEEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloroaniline and 2-methylimidazole.
Nucleophilic Substitution: The 3-chloroaniline undergoes a nucleophilic substitution reaction with 2-methylimidazole in the presence of a suitable base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions and purification methods is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the imidazole ring to a more saturated form.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Saturated imidazole derivatives.
Substitution: Various substituted phenylamine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The imidazole ring can interact with metal ions or active sites in enzymes, influencing their catalytic functions. The chloro group may also play a role in enhancing the compound’s binding affinity or selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Thermal Properties
Key Compounds for Comparison:
- Triphenylamine-based azomethines (e.g., tris(4-formylphenyl)phenylamine derivatives)
- 1,2,4-Triazine-containing ligands with fluorine/nitro-substituted phenylamine linkages
Table 1: Comparative Analysis of Substituent Effects
Discussion:
- The 2-methyl-imidazole group in the target compound likely enhances electron-donating capacity compared to nitro or fluorine substituents in triazine ligands. This could favor applications in charge-transfer systems, similar to triphenylamine azomethines used in solar cells .
- The chloro substituent may reduce solubility compared to hexyloxy groups in azomethines, analogous to fluorine-containing triazine ligands .
Biological Activity
3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.
The synthesis of this compound typically involves a nucleophilic substitution reaction between 3-chloroaniline and 2-methylimidazole. The process is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) in the presence of a base such as potassium carbonate. The crude product is then purified through recrystallization or column chromatography.
Reaction Conditions
| Step | Conditions |
|---|---|
| Starting Materials | 3-chloroaniline, 2-methylimidazole |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80-100°C |
| Base | Potassium carbonate |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The chloro group enhances binding affinity to specific receptors or enzymes, potentially modulating their functions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, related monomeric alkaloids have shown effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi. Minimum inhibitory concentration (MIC) values for these compounds ranged significantly, demonstrating their potential as antimicrobial agents .
Anticancer Potential
Studies have highlighted the potential anticancer properties of imidazole derivatives. For example, derivatives containing the imidazole moiety have been associated with cytotoxic effects against various cancer cell lines. The introduction of specific substituents on the phenyl ring has been found to enhance these activities significantly .
Case Studies and Research Findings
A study focusing on the structure-activity relationship (SAR) of imidazole derivatives revealed that modifications to the phenyl ring could lead to improved biological activities. Compounds with specific substitutions showed enhanced potency against cancer cells, indicating that this compound could similarly be optimized for therapeutic applications .
Table: Biological Activity Comparison
| Compound | Activity | MIC (µM) |
|---|---|---|
| This compound | Antimicrobial | TBD |
| Related Imidazole Derivative A | Antibacterial | 4.69 - 22.9 |
| Related Imidazole Derivative B | Antifungal | 16.69 - 78.23 |
| Imidazole Derivative with Phenyl Substitution | Cytotoxic against cancer cells | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
